Carbonyl Count Differentiation: 2,4,7-Trioxo vs. 2,4-Dioxo Scaffold Electronic and H-Bonding Disparity
The target compound (CAS 918476-94-5) possesses three carbonyl groups (C2, C4, C7), whereas the closely related 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 343347-07-9) contains only two (C2, C4). This difference adds one hydrogen-bond acceptor site (HBA count: 8 vs. 7) and increases the topological polar surface area (tPSA) by approximately 17 Ų (estimated from the additional carbonyl oxygen contribution) [1]. The 7-oxo group in the 2,4,7-trioxo scaffold mimics the C4-oxo of the uracil ring in pteridine-based antifolates, a feature absent in the 2,4-dioxo series. This structural feature is critical for recognition by DHFR and kinase ATP-binding pockets that engage the pyrimidine ring via bidentate hydrogen-bonding with the 2-amino and 4-oxo groups, with the 7-oxo providing an auxiliary contact [2].
| Evidence Dimension | Number of carbonyl (oxo) groups on the pyridopyrimidine core |
|---|---|
| Target Compound Data | 3 carbonyl groups (2,4,7-trioxo); HBA count = 8; MW = 223.14 g/mol |
| Comparator Or Baseline | CAS 343347-07-9: 2 carbonyl groups (2,4-dioxo); HBA count = 7; MW = 207.14 g/mol. CAS 184681-83-2: 2 carbonyl groups (2,4-dioxo), N1,N3-dimethylated; MW = 235.20 g/mol |
| Quantified Difference | +1 carbonyl group; ΔMW = +16 g/mol (target vs. 343347-07-9); ΔMW = -12 g/mol (target vs. 184681-83-2, reflecting net difference of dioxo/trioxo vs. N-methylation) |
| Conditions | Structural comparison based on molecular formulae and IUPAC nomenclature; no single experiment directly compares these scaffolds under identical assay conditions |
Why This Matters
For medicinal chemistry programs targeting DHFR or kinase ATP-binding sites, the additional 7-oxo hydrogen-bond acceptor can alter binding affinity and selectivity; procurement of the wrong oxidation state scaffold may lead to inactive or suboptimal lead compounds.
- [1] Deb, M. L.; Bhuyan, P. J. Synthesis of Novel Classes of Pyrido[2,3-d]-pyrimidines, Pyrano[2,3-d]pyrimidines, and Pteridines. Synthetic Communications 2006, 36 (20), 3085–3090. DOI: 10.1080/00397910600775622. View Source
- [2] Abdelaziz, O. A.; El Husseiny, W. M.; Selim, K. B.; Eissa, I. H. Dihydrofolate Reductase Inhibition Effect of 5-Substituted Pyrido[2,3-d]pyrimidines: Synthesis, Antitumor Activity and Molecular Modeling Study. Bioorganic Chemistry 2019, 90, 103076. DOI: 10.1016/j.bioorg.2019.103076. View Source
